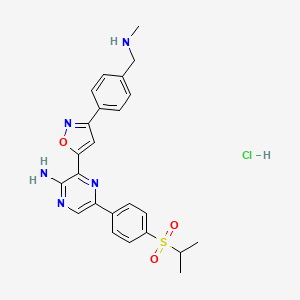
Berzosertib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VE-822 hydrochloride is a potent and selective inhibitor of ataxia telangiectasia and Rad3-related protein kinase (ATR). ATR is a key regulator of the DNA damage response, which is crucial for maintaining genomic stability and cell survival. VE-822 hydrochloride has shown promise in preclinical studies as a potential therapeutic agent for enhancing the efficacy of DNA-damaging agents in cancer treatment .
Preparation Methods
The synthesis of VE-822 hydrochloride involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and crystallization: The final compound is purified using techniques such as column chromatography and recrystallization to obtain VE-822 hydrochloride in its pure form.
Chemical Reactions Analysis
VE-822 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: VE-822 hydrochloride can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, which may have varying biological activities.
Substitution: VE-822 hydrochloride can undergo substitution reactions where specific functional groups are replaced with others, potentially altering its biological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VE-822 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: VE-822 hydrochloride is used as a tool compound to study the DNA damage response and the role of ATR in maintaining genomic stability.
Biology: The compound is used to investigate the cellular mechanisms of DNA repair and the effects of ATR inhibition on cell cycle regulation and apoptosis.
Medicine: VE-822 hydrochloride is being explored as a potential therapeutic agent for enhancing the efficacy of DNA-damaging agents in cancer treatment.
Mechanism of Action
VE-822 hydrochloride exerts its effects by inhibiting ATR, a key kinase involved in the DNA damage response pathway. ATR activation is essential for the repair of DNA damage, maintenance of genomic stability, and cell survival. By inhibiting ATR, VE-822 hydrochloride disrupts the DNA damage response, leading to the accumulation of DNA damage, cell cycle arrest, and apoptosis. This makes cancer cells more sensitive to DNA-damaging agents such as chemotherapy and radiation therapy .
Comparison with Similar Compounds
VE-822 hydrochloride is compared with other ATR inhibitors, such as VE-821 and berzosertib. While all these compounds target ATR, VE-822 hydrochloride has shown higher potency and selectivity in preclinical studies. The unique features of VE-822 hydrochloride include its ability to enhance the efficacy of DNA-damaging agents and its potential for use in combination therapies for cancer treatment .
Similar compounds include:
VE-821: An earlier ATR inhibitor with lower potency compared to VE-822 hydrochloride.
Berzosertib: Another potent ATR inhibitor that has shown promise in clinical trials for cancer treatment.
VE-822 hydrochloride stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy development.
Properties
CAS No. |
1428935-04-9 |
|---|---|
Molecular Formula |
C24H26ClN5O3S |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine;hydrochloride |
InChI |
InChI=1S/C24H25N5O3S.ClH/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3;/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27);1H |
InChI Key |
SUFHPZPWHPCCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















